2,2-Bis(4-methoxyphenyl)-3-methyloxirane
Description
Properties
IUPAC Name |
2,2-bis(4-methoxyphenyl)-3-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-17(20-12,13-4-8-15(18-2)9-5-13)14-6-10-16(19-3)11-7-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNFVPZLPXWSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Formation
The synthesis typically begins with the formation of a chalcone intermediate via an aldol condensation. Specifically, 4-methoxybenzaldehyde reacts with acetone in the presence of a base catalyst to form a corresponding α,β-unsaturated ketone (chalcone). This intermediate provides the olefinic double bond necessary for subsequent epoxidation.
Epoxidation of Chalcone
The chalcone intermediate is subjected to epoxidation, which introduces the oxirane (epoxide) ring at the double bond. The epoxidation is generally performed using peracids, with m-chloroperbenzoic acid (m-CPBA) being a common reagent due to its efficiency and selectivity. The reaction conditions are carefully controlled to optimize yield and purity, typically involving:
- Solvent: Dichloromethane or chloroform
- Temperature: 0°C to room temperature
- Reaction time: Several hours under stirring
- Stoichiometry: Slight excess of peracid to ensure complete conversion
This reaction yields 2,2-Bis(4-methoxyphenyl)-3-methyloxirane as the major product.
Industrial Scale Considerations
For industrial production, the process is scaled up with optimization of parameters such as:
- Temperature control to prevent side reactions
- Use of continuous flow reactors to enhance safety and reaction efficiency
- Catalyst concentration adjustment to improve selectivity and reduce waste
- Solvent recycling and purification steps to maintain product quality
These optimizations ensure high yield, reproducibility, and purity suitable for commercial applications.
Detailed Reaction Analysis
| Step | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Aldol condensation | 4-Methoxybenzaldehyde + Acetone, base (e.g., NaOH) | Chalcone intermediate (α,β-unsaturated ketone) |
| Epoxidation | m-CPBA, DCM, 0°C to RT | 2,2-Bis(4-methoxyphenyl)-3-methyloxirane (epoxide) |
| Industrial optimization | Continuous flow, temperature and catalyst control | Scaled-up production with high purity and yield |
Supporting Experimental Details from Literature
- Reactions are typically conducted under inert atmosphere (argon) to prevent oxidation or side reactions.
- Purification of intermediates and final products is achieved by silica gel column chromatography.
- Analytical techniques such as 1H-NMR, 13C-NMR, GC-MS, and HPLC are employed to confirm structure and purity.
- The epoxidation step is critical and monitored closely to avoid over-oxidation or ring-opening side reactions.
Additional Notes on Preparation Variations
- Alternative oxidants such as hydrogen peroxide in the presence of catalysts have been explored but m-CPBA remains the preferred reagent for its reliability.
- Substituent effects on the aromatic rings (e.g., methoxy groups) influence the reactivity and selectivity of epoxidation.
- Modifications in solvent and temperature can fine-tune the stereoselectivity of the epoxide formation if enantiomeric purity is desired.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Aldol condensation + m-CPBA epoxidation | 4-Methoxybenzaldehyde, acetone, base; m-CPBA, DCM, 0°C-RT | High yield, well-established, selective | Requires careful temperature control |
| Catalytic oxidation (alternative) | Peracids or H2O2 with catalysts | Potentially greener, catalytic | Less selective, possible side reactions |
| Industrial continuous flow | Optimized temperature, catalyst, solvent recycling | Scalable, efficient, safe | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(4-methoxyphenyl)-3-methyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2,2-Bis(4-methoxyphenyl)-3-methyloxirane serves as an important intermediate in synthesizing complex organic molecules. Its oxirane structure allows for various chemical transformations:
- Synthesis of Polymers : The compound can be used to create polymers with enhanced properties, such as thermal stability and mechanical strength.
- Building Block for Drug Development : It is utilized in the synthesis of pharmaceutical compounds due to its ability to undergo nucleophilic substitution reactions.
Biology
In biological research, this compound's stability and reactivity make it valuable for:
- Biochemical Assays : It can be employed in studying enzyme-catalyzed reactions where the oxirane ring can participate in ring-opening reactions.
- Metabolic Pathways : Researchers investigate how this compound interacts with biological systems, potentially affecting molecular pathways and enzyme activities.
Industry
The industrial applications of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane include:
- Advanced Materials Production : It is used in creating high-performance materials such as coatings and adhesives that require specific mechanical properties.
- Electronics : The compound's unique properties make it suitable for applications in electronics, particularly in the production of fluorinated polymers.
Case Study 1: Polymer Synthesis
A study demonstrated that incorporating 2,2-Bis(4-methoxyphenyl)-3-methyloxirane into polymer matrices resulted in materials with improved thermal stability compared to traditional polymers. This enhancement is attributed to the oxirane's ability to form cross-links during polymerization.
Case Study 2: Drug Development
Research highlighted the potential of this compound as a precursor for synthesizing novel pharmaceuticals targeting specific biological pathways. The oxirane functionality allows for selective modifications that can enhance bioactivity.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Versatile reactivity |
| Biology | Biochemical assays and metabolic studies | Insight into enzyme interactions |
| Industry | Production of advanced materials | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 2,2-Bis(4-methoxyphenyl)-3-methyloxirane involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The bis(4-methoxyphenyl) groups in 2,2-bis(4-methoxyphenyl)-3-methyloxirane enhance electron density at the epoxide ring, increasing susceptibility to nucleophilic attack compared to nitro-substituted derivatives (e.g., 2-(4-methoxyphenyl)-5-(2-nitrophenyl)oxirane-3-carboxamide) .
- Steric and Stereochemical Considerations : The trans configuration of the target compound contrasts with the cis stereochemistry observed in methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, which influences regioselectivity in ring-opening reactions .
Research Findings and Trends
- Catalytic Epoxidation : Recent advances in epoxidation catalysts (e.g., PdCl₂(PPh₃)₂ ) could improve yields for complex oxiranes.
- Environmental Impact : Methoxychlor’s phase-out due to toxicity underscores the need for safer bis(4-methoxyphenyl) derivatives, positioning 2,2-bis(4-methoxyphenyl)-3-methyloxirane as a candidate for eco-friendly redesign.
Biological Activity
2,2-Bis(4-methoxyphenyl)-3-methyloxirane, also known as MPMO, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of MPMO, including its antioxidant, anti-inflammatory, and potential anticancer activities, based on various research findings and case studies.
Chemical Structure and Synthesis
MPMO is synthesized through the reaction of 4-methoxyphenyl derivatives with epichlorohydrin. The resulting oxirane structure contributes to its reactivity and biological properties. The compound's chemical formula is .
Antioxidant Activity
MPMO has demonstrated notable antioxidant properties. Studies indicate that it effectively inhibits DPPH free radicals and lipid peroxidation. In assays such as the β-carotene/linoleic acid co-oxidation and thiobarbituric acid tests, MPMO exhibited significant antioxidant activity, suggesting its potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research has shown that MPMO possesses anti-inflammatory properties. In a study examining carrageenan-induced edema in animal models, MPMO significantly reduced inflammation markers such as myeloperoxidase and nitric oxide levels. However, it did not inhibit COX-1 or COX-2 enzymes in vitro, indicating a different mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The anticancer properties of MPMO are under investigation. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, in vitro tests revealed that MPMO could reduce cell viability in murine solid tumors. The mechanism appears to involve apoptosis induction via caspase activation .
Case Study 1: Antioxidant Efficacy
A study conducted by Santos et al. (2018) evaluated the antioxidant capacity of MPMO alongside its parent compound methyl chavicol (MC). Results indicated that MPMO inhibited lipid peroxidation by 26.93%, showcasing its effectiveness as a radical scavenger .
Case Study 2: Anti-inflammatory Mechanism
In a comparative study by Ponte et al. (2012), MPMO was tested against other phenolic compounds for their anti-inflammatory effects. The results demonstrated that MPMO significantly lowered levels of pro-inflammatory cytokines, reinforcing its potential therapeutic applications in inflammatory diseases .
Data Tables
| Biological Activity | MPMO Effect (%) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 58.12 | Santos et al., 2018 |
| Lipid Peroxidation Inhibition | 26.93 | Santos et al., 2018 |
| Reduction in Edema | Significant | Ponte et al., 2012 |
| Cell Viability Reduction | Varies by cell line | Silva-Alves et al., 2013 |
Q & A
Q. Experimental Design :
- Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups) to tune bandgap energies.
- Test thin-film conductivity using four-point probe measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
